molecular formula C15H14FN3O4S B2847617 2-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1797843-82-3

2-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2847617
CAS RN: 1797843-82-3
M. Wt: 351.35
InChI Key: RYKDFHGPZUKSJC-UHFFFAOYSA-N
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Description

2-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has focused on the synthesis of new 3(2H)-one pyridazinone derivatives and their evaluation for anticancer activity. These compounds were synthesized through a series of chemical reactions starting from 2-(4- Fluoro Phenyl)--butyric acid, undergoing esterification, hydrazinolysis, and cyclization processes. Their structure was confirmed using spectroscopic methods, and they were demonstrated for in-vitro antioxidant activity. Molecular docking studies were carried out to explore their potential interactions with proteins involved in cancer, indicating their potential as anticancer agents (Mehvish & Kumar, 2022).

Antibacterial Evaluation

Another aspect of research has been the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial applications. These compounds were synthesized by reacting various active methylene compounds with a precursor to produce derivatives, which were tested for high antibacterial activities. This highlights the potential of these synthesized compounds as new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antioxidant, Antimicrobial, and Antitubercular Activities

Additionally, the synthesis of pyrimidine-azetidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities have been explored. These analogues were synthesized from aromatic amines and examined for their potential against bacterial, fungal strains, and mycobacterium tuberculosis, offering insights into designing further active compounds for these applications (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S/c16-11-3-5-12(6-4-11)24(22,23)13-8-18(9-13)15(21)10-19-14(20)2-1-7-17-19/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKDFHGPZUKSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C(=O)C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

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